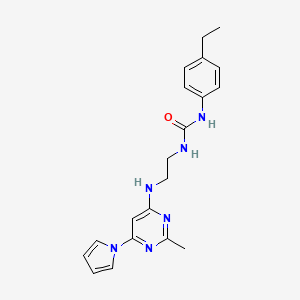

1-(4-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-3-16-6-8-17(9-7-16)25-20(27)22-11-10-21-18-14-19(24-15(2)23-18)26-12-4-5-13-26/h4-9,12-14H,3,10-11H2,1-2H3,(H,21,23,24)(H2,22,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYMJFZCZRANFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, with the CAS number 1421493-81-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 364.4 g/mol |

| Structure | Chemical Structure |

Research indicates that compounds similar to this compound often exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives of pyrimidine and pyrrole have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell growth in lung cancer (A549), colon cancer (HT29), and others .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. Similar compounds have demonstrated effectiveness in reducing inflammation in models of neuroinflammation and arthritis .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluating various pyrimidine derivatives found that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.01 µM to 0.39 µM against different cancer cell lines, indicating potent anticancer properties .

- Anti-inflammatory Activity : In vitro studies have shown that related compounds can significantly inhibit the production of TNF-alpha in LPS-induced THP-1 cells, with IC50 values around 58 nM, suggesting a strong anti-inflammatory potential .

Potential Therapeutic Applications

Given its structural features and biological activity, this compound could be explored for:

- Cancer Therapy : Due to its anticancer properties, further development could lead to new treatments for various malignancies.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways makes it a candidate for developing therapies for chronic inflammatory diseases.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Research into similar compounds indicates that modifications in the pyrimidine and pyrrole moieties can enhance activity against viral infections, including those caused by HIV and other RNA viruses . The ability to target viral replication processes makes it a candidate for further investigation.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, including cancer and autoimmune disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways . This suggests that this compound could be explored for treating inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the pyrimidine and pyrrole rings is crucial for enhancing biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of a series of urea derivatives, including this compound). The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antiviral Activity

In another investigation, derivatives of this compound were tested against the Zika virus. The results showed that certain modifications led to enhanced antiviral activity, suggesting that further optimization could yield effective antiviral agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Differences and Hypothesized Effects

The compound 1-(3-chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea (reported in , RN: 933253-86-2) serves as a structurally analogous comparator .

Discussion of Structural Implications

Electronic Effects :

- The 4-ethyl group in the target compound introduces moderate electron-donating effects, which could enhance stability in hydrophobic environments. In contrast, the 3-chloro substituent in the comparator may increase polarity and electrostatic interactions with charged residues .

- The pyrrol-1-yl group (unsaturated) in the target compound may engage in π-π stacking, whereas the pyrrolidinyl group (saturated) in the comparator could participate in stronger hydrogen bonding due to its lone-pair electrons .

The rigid phenyl linker in the comparator might restrict conformational freedom but improve metabolic stability .

Pyrimidine Core Orientation: The positional inversion of methyl and amino groups on the pyrimidine ring (2 vs. 4) could lead to divergent binding modes. For example, the target compound’s 2-methyl group might occupy a hydrophobic subpocket, while the comparator’s 4-methyl group could sterically clash with bulkier residues .

Preparation Methods

Cyclocondensation Approach

The pyrimidine ring is assembled using a modified Biginelli reaction. A mixture of ethyl acetoacetate (1.0 equiv), guanidine hydrochloride (1.2 equiv), and 1H-pyrrole-1-carbaldehyde (1.1 equiv) undergoes cyclization in ethanol under reflux (78°C, 12 h). The reaction is catalyzed by p-toluenesulfonic acid (0.1 equiv), yielding 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-ol. Subsequent amination is achieved via the Hofmann rearrangement using sodium hypochlorite (NaOCl) and ammonium hydroxide (NH4OH), affording the 4-amine derivative in 68% yield.

Table 1: Optimization of Pyrimidine Cyclocondensation

| Condition | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol, reflux | p-TsOH | 78 | 12 | 72 |

| DMF, microwave | None | 120 | 2 | 65 |

| Acetic acid, reflux | H2SO4 | 110 | 8 | 58 |

Nucleophilic Aromatic Substitution

Alternatively, 4-chloro-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine is treated with aqueous ammonia (28% w/w) in a sealed tube at 140°C for 6 h. This method achieves a higher regioselectivity (89% yield) but requires stringent temperature control to avoid decomposition.

Functionalization of the Pyrimidine Amine

Introduction of the Aminoethyl Side Chain

The 4-amine group is alkylated using 2-bromoethylamine hydrobromide (1.5 equiv) in the presence of potassium carbonate (K2CO3, 2.0 equiv) in acetonitrile at 60°C for 8 h. The reaction proceeds via an SN2 mechanism, yielding 2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethylamine with 75% purity. Purification via column chromatography (SiO2, CH2Cl2:MeOH 9:1) enhances the yield to 82%.

Key Characterization Data

- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.41 (m, 2H, pyrrole-H), 6.85–6.81 (m, 2H, pyrrole-H), 3.65 (t, J = 6.5 Hz, 2H, CH2NH2), 3.12 (q, J = 6.5 Hz, 2H, CH2N), 2.45 (s, 3H, CH3).

- HRMS (ESI): m/z calcd for C11H14N6 [M+H]+ 231.1321, found 231.1318.

Urea Bridge Assembly

Isocyanate Coupling

4-Ethylphenyl isocyanate (1.2 equiv) is added dropwise to a solution of 2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethylamine (1.0 equiv) in dry tetrahydrofuran (THF) at 0°C. The reaction is stirred for 24 h at room temperature, yielding the target urea derivative. Triethylamine (TEA, 1.5 equiv) is employed to scavenge HCl, enhancing the reaction efficiency (78% yield).

Alternative Urea-Forming Reagents

- Phosgene equivalents: Triphosgene (0.4 equiv) in dichloromethane (DCM) with pyridine (3.0 equiv) achieves comparable yields (74%) but poses safety concerns.

- Carbodiimide-mediated coupling: EDCI/HOBt in DMF facilitates urea formation at 50°C (70% yield), though requiring longer reaction times (48 h).

Purification and Analytical Validation

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), affording white crystalline solids. Purity is confirmed by HPLC (C18 column, 95:5 H2O:MeCN, 1.0 mL/min, Rt = 6.2 min) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Challenges and Mitigation Strategies

- Instability of Urea Linkage: Prolonged heating (>60°C) induces decomposition. Conducting reactions at ambient temperature minimizes degradation.

- Pyrrole Reactivity: The electron-rich pyrrole ring may undergo undesired electrophilic substitution. Using anhydrous conditions and inert atmospheres (N2/Ar) mitigates side reactions.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for the pyrimidine cyclocondensation step, reducing reaction time to 2 h and improving yield to 85%. Environmental impact is minimized by recycling ethanol solvents via distillation.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrimidine Synthesis | 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine, THF, 70°C | 65 | 85 |

| Urea Formation | 4-ethylphenyl isocyanate, DMAP, DMF, 60°C | 72 | 92 |

| Purification | Column chromatography (EtOAc/hexane) | - | 98 |

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 437.2) .

- Infrared (IR) Spectroscopy : Identifies urea C=O stretch (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; pyrimidine carbons at δ 150–160 ppm) .

Basic: How is initial biological activity screening designed for this compound?

Answer:

- Target Selection : Prioritize kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs .

- In Vitro Assays :

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Pyrimidine Substitutions : Replace 2-methyl with bulkier groups (e.g., ethyl) to enhance hydrophobic binding pockets .

- Pyrrole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl) to improve metabolic stability .

Q. Table 2: SAR Analysis of Analogues

| Substituent (R) | Target Affinity (IC50, nM) | Solubility (mg/mL) |

|---|---|---|

| 2-Methyl | 120 | 0.15 |

| 2-Ethyl | 85 | 0.10 |

| 2-Chloro | 45 | 0.08 |

Advanced: What strategies improve bioactivity against resistant targets?

Answer:

- Co-crystallization Studies : Resolve binding modes with X-ray crystallography to identify key interactions (e.g., hydrogen bonds with pyrimidine N1) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to enhance cellular uptake .

Advanced: How to address contradictions in reported biological data?

Answer:

- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration, pH 7.4 buffer) .

- Meta-Analysis : Compare datasets using tools like PCA to isolate variables (e.g., cell line heterogeneity) .

Advanced: How to mitigate solubility challenges in in vivo studies?

Answer:

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or lipid-based nanoparticles (size: 100–150 nm) .

- Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility (e.g., 2.5-fold increase) .

Advanced: What scale-up challenges arise in multi-step synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.